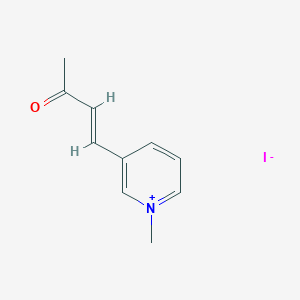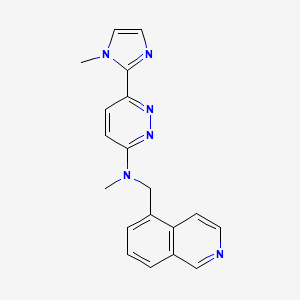![molecular formula C18H16N4O B5404367 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole](/img/structure/B5404367.png)
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole is a complex organic compound that features a furan ring, a phenylpyrazole moiety, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Phenylpyrazole Moiety: This can be achieved by reacting phenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.
Coupling Reactions: The furan and phenylpyrazole intermediates are then coupled with an imidazole precursor using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]triazole: Contains a triazole ring instead of an imidazole ring.
Uniqueness
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole is unique due to the combination of its furan, phenylpyrazole, and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Propiedades
IUPAC Name |
2-(furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-14(21-10-9-19-18(21)17-8-5-11-23-17)15-12-20-22(13-15)16-6-3-2-4-7-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKRGCIYAOUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)N3C=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![2-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5404305.png)


![(3aR*,5S*,6S*,7aS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5404326.png)

![2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
![6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5404352.png)
![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CYANO-2-THIENYL)ACETAMIDE](/img/structure/B5404359.png)

![2-{[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}-N-methylethanesulfonamide dihydrochloride](/img/structure/B5404374.png)
![3-amino-N-({1-[(2E)-2-ethyl-2-buten-1-yl]-3-pyrrolidinyl}methyl)benzamide hydrochloride](/img/structure/B5404401.png)
![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5404408.png)
